molecular formula C21H23N3O3S B2905020 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034353-59-6

4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2905020
CAS No.: 2034353-59-6
M. Wt: 397.49
InChI Key: FTZSDNXXIHBUDT-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a pyrazole-containing ethyl moiety. The pyrazole ring is further substituted with 3,5-dimethyl and 4-phenyl groups, enhancing its steric and electronic complexity. This compound belongs to a class of sulfonamide chalcones synthesized for evaluating anticancer and radiosensitizing properties . Its synthesis typically involves condensation reactions starting from precursors like 4-acetyl-N-(p-tolyl)benzenesulfonamide, followed by functionalization with pyrazole derivatives to introduce bioactive moieties .

Properties

IUPAC Name

4-acetyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-21(19-7-5-4-6-8-19)16(2)24(23-15)14-13-22-28(26,27)20-11-9-18(10-12-20)17(3)25/h4-12,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSDNXXIHBUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of acetyl chloride with 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole, followed by subsequent reactions to introduce the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would involve careful control of temperature, pressure, and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can modulate inflammatory pathways. The compound is particularly noted for:

  • Inhibition of Cyclooxygenase Enzymes : This action reduces inflammation and pain, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : The pyrazole component is linked to pain relief mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including reactions between hydrazides and diketones. For example:

  • Refluxing Hydrazide Derivatives : Conducted in acidic conditions to yield sulfonamide derivatives with enhanced biological activities.
  • Modification of the Pyrazole Ring : Structural modifications can significantly alter binding affinities and biological outcomes.

Potential Applications

The potential applications of this compound include:

Application AreaDescription
Anti-inflammatory Agents Targeting cyclooxygenase enzymes to reduce inflammation in conditions like arthritis.
Analgesics Providing pain relief through modulation of pain pathways.
Pharmacological Research Studying interactions with biological targets using molecular docking techniques.

Mechanism of Action

When compared to other similar compounds, 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique structure and potential applications. Similar compounds include other sulfonamides and pyrazole derivatives, which also exhibit antimicrobial and anticancer properties. the specific arrangement of functional groups in this compound may offer distinct advantages in terms of efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural and functional distinctions from analogous sulfonamide derivatives are summarized below:

Compound Key Substituents Synthesis Method Biological Activity Reference
4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide Acetyl group, 3,5-dimethyl-4-phenylpyrazole ethyl linkage Chalcone synthesis from 4-acetyl-N-(p-tolyl)benzenesulfonamide Anticancer, radiosensitizing (in vitro)
4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide (Compound 11) Bis-sulfonamide with ethoxyethoxy chain Reaction of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride Structural focus; potential applications in solubility modulation or ligand design
(E)-4-((3-substituted phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivatives Pyrazolylmethyleneamino group with varied phenyl substituents Conventional condensation methods Diuretic activity (in silico prediction)

Key Observations:

Structural Variations :

  • The target compound features a pyrazole-ethyl bridge and acetyl group , optimizing it for hydrophobic interactions in anticancer targeting.
  • Compound 11 () lacks a heterocyclic moiety but includes a flexible ethoxyethoxy chain , which may enhance solubility but reduce target specificity .
  • derivatives replace the acetyl group with an imine-linked pyrazole , altering electronic properties and enabling diuretic activity via hydrogen-bonding interactions .

Synthesis Routes :

  • The target compound’s chalcone synthesis () emphasizes modularity for introducing anticancer motifs.
  • Compound 11 employs a bis-sulfonamide strategy, favoring high yields but limiting structural diversity .
  • derivatives use straightforward condensation, prioritizing synthetic accessibility over functional complexity .

Biological Activity :

  • The acetyl-pyrazole combination in the target compound correlates with anticancer activity , likely via enzyme inhibition or microtubule disruption .
  • Compound 11 ’s bis-sulfonamide structure may suit carrier-mediated drug delivery due to its polar chain, though its bioactivity remains unexplored .
  • compounds demonstrate how imine-pyrazole hybrids shift activity toward diuretic effects, underscoring substituent-driven therapeutic divergence .

Pharmacokinetic Implications:

  • The acetyl group in the target compound may improve membrane permeability compared to Compound 11 ’s polar chain.
  • derivatives ’ imine linkage could reduce metabolic stability relative to the target’s acetyl group, affecting bioavailability .

Biological Activity

4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a benzenesulfonamide core, an acetyl group, and a pyrazole moiety, which collectively contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant synthetic methods and research findings.

Structural Overview

The molecular formula of this compound is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The compound's structure includes:

  • Benzenesulfonamide core : Known for its ability to inhibit cyclooxygenase (COX) enzymes.
  • Acetyl group : Enhances lipophilicity and biological activity.
  • Pyrazole moiety : Associated with various pharmacological effects including anti-inflammatory and analgesic properties.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. Compounds within the benzenesulfonamide class are known to inhibit COX enzymes, which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. Research indicates that similar compounds can effectively reduce inflammation and pain associated with conditions such as arthritis .

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

Compound NameCOX Inhibition ActivityReference
This compoundSignificant
CelecoxibHigh (selective COX-2 inhibitor)
AspirinModerate (non-selective)

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The specific mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundTBDTBD
Compound AMDA-MB-231 (breast cancer)3.79
Compound BA549 (lung cancer)26.00

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring through cyclocondensation reactions.
  • Introduction of the ethyl group via alkylation processes.
  • Coupling reactions to attach the benzenesulfonamide moiety.

The compound's mechanism of action likely involves binding to specific targets such as COX enzymes or other molecular pathways involved in inflammation and cancer progression .

Case Studies

A recent study investigated the biological activity of various pyrazole derivatives against multiple cancer cell lines. The findings indicated that modifications on the pyrazole ring significantly affected binding affinities and biological outcomes. Although specific data on this compound is limited, its structural similarities suggest promising activity .

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Root cause : Poor force field parameterization or solvent effects in docking simulations.
  • Solution : Re-optimize docking protocols with explicit solvent models (e.g., MD simulations) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Protocol : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals. Kinetic modeling (e.g., first-order decay) quantifies half-life .

Q. How can researchers leverage X-ray crystallography to study ligand-target interactions?

  • Workflow : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase). Refine structures using PHENIX or Coot to identify key hydrogen bonds or hydrophobic interactions .

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